tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate
Description
Tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a methoxybutan-2-yl group
Properties
IUPAC Name |
tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O3/c1-13(14(2)22-6)19-15-7-10-20(11-8-15)12-9-18-16(21)23-17(3,4)5/h13-15,19H,7-12H2,1-6H3,(H,18,21)/t13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLZPAPPXXDLL-LSLKUGRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)OC)NC1CCN(CC1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate typically involves multiple steps, including the protection of amine groups and the formation of carbamate linkages. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and continuous flow systems to manage the complex reaction steps and maintain product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl N-[2-[4-[[(2S)-3-methoxybutan-2-yl]amino]piperidin-1-yl]ethyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminoethyl)carbamate: Similar in structure but lacks the piperidine ring and methoxybutan-2-yl group.
Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: Contains a piperazine ring instead of a piperidine ring.
N-Boc-ethanolamine: Features a simpler structure with an ethanolamine backbone.
Uniqueness
The presence of the methoxybutan-2-yl group and the piperidine ring enhances its versatility in chemical synthesis and biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
